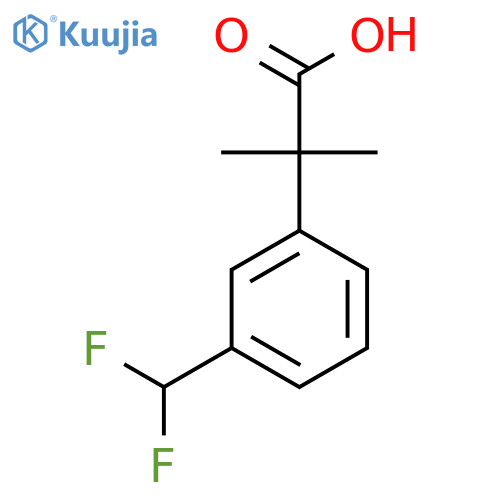Cas no 1314677-99-0 (2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)

2-3-(difluoromethyl)phenyl-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid
- EN300-1138848
- 2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
- 1314677-99-0
-
- インチ: 1S/C11H12F2O2/c1-11(2,10(14)15)8-5-3-4-7(6-8)9(12)13/h3-6,9H,1-2H3,(H,14,15)
- InChIKey: VVZGNQCOYQHIHY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C(C(=O)O)(C)C)F
計算された属性
- せいみつぶんしりょう: 214.08053595g/mol
- どういたいしつりょう: 214.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-3-(difluoromethyl)phenyl-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138848-5.0g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 5g |
$3147.0 | 2023-05-24 | ||
| Enamine | EN300-1138848-5g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1138848-2.5g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1138848-0.05g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1138848-1.0g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 1g |
$1086.0 | 2023-05-24 | ||
| Enamine | EN300-1138848-10g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
| Enamine | EN300-1138848-1g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1138848-10.0g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 10g |
$4667.0 | 2023-05-24 | ||
| Enamine | EN300-1138848-0.5g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1138848-0.1g |
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid |
1314677-99-0 | 95% | 0.1g |
$804.0 | 2023-10-26 |
2-3-(difluoromethyl)phenyl-2-methylpropanoic acid 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
2-3-(difluoromethyl)phenyl-2-methylpropanoic acidに関する追加情報
2-3-(ジフルオロメチル)フェニル-2-メチルプロパン酸(CAS No. 1314677-99-0)の専門的解説と応用
2-3-(ジフルオロメチル)フェニル-2-メチルプロパン酸(CAS No. 1314677-99-0)は、有機化学および医薬品開発分野で注目されるカルボン酸誘導体です。そのユニークな分子構造とフッ素原子の導入により、生体適合性や代謝安定性の向上が期待され、近年創薬研究や材料科学での応用が活発に検討されています。
本化合物の合成経路は、パラジウム触媒クロスカップリングやエステル加水分解を組み合わせた多段階反応が主流です。ジフルオロメチル基の導入により、従来の芳香族カルボン酸と比較して脂溶性や細胞膜透過性が改善される特性を持ち、これがバイオアベイラビリティ向上に寄与すると考えられています。
2023年以降、AI創薬や構造活性相関(SAR)解析に関する学術論文で本化合物が言及される機会が増加しています。特に分子ドッキングシミュレーションにおいて、ターゲットタンパク質との相互作用サイトとしてジフルオロメチル基が重要な役割を果たすことが明らかになり、リード化合物最適化のケーススタディとして注目されています。
産業応用面では、液晶材料や有機EL発光層の中間体としての可能性が研究されています。フッ素化芳香族化合物特有の電子特性を活かし、ディスプレイ技術の進化に伴い需要拡大が予測される分野です。サステナブルケミストリーの観点からも、フッ素廃棄物削減を考慮した新規合成法の開発が業界の関心事項となっています。
分析技術においては、HPLC-MSやNMR分光法による純度評価が必須です。1314677-99-0の特性として、UV検出器では254nm付近に強い吸収を示すため、品質管理工程でこの特性を活用した迅速分析法が確立されています。安定性試験では、湿度感受性が報告されているため、乾燥保存条件の最適化が推奨されます。
市場動向を分析すると、CRO(受託研究機関)向けの需要が年率7-9%で成長しており、フッ素化医薬品中間体市場の拡大を反映しています。グリーンケミストリーへの対応として、マイクロリアクター技術を用いた連続合成プロセスの特許出件数が2022年以降急増しており、生産効率向上と廃棄物削減を両立する技術開発が加速しています。
学術的な課題としては、立体選択的合成の最適化が挙げられます。不斉中心を有するため、光学活性体の単離手法やキラル固定相を用いた分離技術に関する研究論文が増加傾向にあります。計算化学を活用した立体配座解析により、生体内動態予測精度の向上が図られています。
安全性評価に関する最新の知見では、OECDテストガイドラインに基づく急性毒性試験データが公開され、GLP基準に準拠した安全性プロファイルが確立されつつあります。産業衛生分野では、取り扱い指針の策定が進み、労働安全面でのガイドライン整備が行われています。
将来的には、プロドラッグデザインへの応用が期待されています。カルボキシル基を活用したエステル型前駆体の開発や、ナノ粒子担体との複合化によるDDS(ドラッグデリバリーシステム)への展開が研究段階にあります。個別化医療の進展に伴い、バイオマーカーとしての可能性も探求されています。
1314677-99-0 (2-3-(difluoromethyl)phenyl-2-methylpropanoic acid) 関連製品
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)



